molecular formula C19H18N2O3S B10898399 2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol

2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol

Cat. No.: B10898399
M. Wt: 354.4 g/mol
InChI Key: ZFGNDHUFGIDNQL-UHFFFAOYSA-N
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Description

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinone core, followed by the introduction of the phenyl and methoxyphenoxyethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives and molecules with methoxyphenoxy or phenyl groups. Examples include:

Uniqueness

What sets 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-4(3H)-PYRIMIDINONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H18N2O3S/c1-23-16-9-5-6-10-17(16)24-11-12-25-19-20-15(13-18(22)21-19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)

InChI Key

ZFGNDHUFGIDNQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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